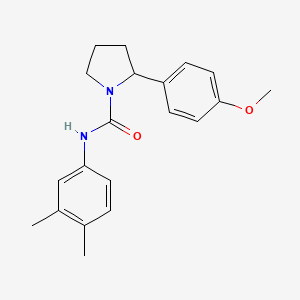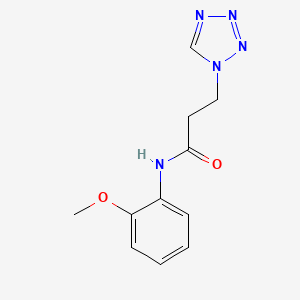![molecular formula C15H13N3OS B6041451 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6041451.png)
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol, also known as MTR-1, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. MTR-1 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol is not fully understood. However, it has been found to modulate several signaling pathways, including the NF-κB and MAPK pathways. 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, two processes that are involved in the development of several diseases. 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has also been found to exhibit low toxicity, making it a safe compound to work with. However, there are also limitations to using 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Furthermore, 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to exhibit low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol. One area of research is the development of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol in cancer treatment. Another area of research is the study of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the efficacy of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol in animal models of neurodegenerative diseases. Lastly, the mechanism of action of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol needs to be further elucidated to better understand its effects and potential therapeutic applications.
合成法
The synthesis of 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol involves a multi-step process that starts with the reaction of 2-bromo-5-methylthiophene with magnesium in the presence of anhydrous ether to form 3-methyl-2-thienylmagnesium bromide. This is then reacted with 2-bromo-1-phenylethylene in the presence of copper iodide to form 2-(3-methyl-2-thienyl)vinyl bromide. The final step involves the reaction of 2-(3-methyl-2-thienyl)vinyl bromide with 4-hydroxy-1,2,4-triazole in the presence of potassium carbonate to form 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol.
科学的研究の応用
2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been studied for its potential in the treatment of several diseases, such as cancer, arthritis, and Alzheimer's disease. 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Furthermore, 2-{3-[2-(3-methyl-2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-[5-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-8-9-20-13(10)6-7-14-16-15(18-17-14)11-4-2-3-5-12(11)19/h2-9,19H,1H3,(H,16,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGPALTYYKHFR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)

![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6041411.png)
![2-amino-4-(2,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)


![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)
![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)
![4-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-dimethylpiperazine](/img/structure/B6041455.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041458.png)
![3-[1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6041460.png)